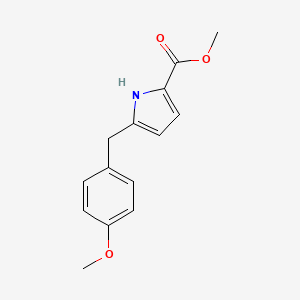

Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

methyl 5-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-17-12-6-3-10(4-7-12)9-11-5-8-13(15-11)14(16)18-2/h3-8,15H,9H2,1-2H3 |

InChI Key |

ZEDPETBQEAPDHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation at the Pyrrole C5 Position

In the first step, methyl pyrrole-2-carboxylate undergoes Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, with the acyl group selectively installing at the pyrrole C5 position due to the electron-donating effect of the ester group at C2. The intermediate, methyl 5-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate, is isolated in 85–92% yield after purification by column chromatography.

Key Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Catalyst: AlCl₃ (1.2 equiv)

-

Workup: Quenching with ice-cold water, extraction with DCM

Deoxygenative Reduction with Sodium Borohydride

The acylated intermediate is subjected to deoxygenative reduction using sodium borohydride (NaBH₄) in isopropyl alcohol (IPA). This step reduces the ketone group to a methylene bridge while concurrently inducing transesterification of the methyl ester to an isopropyl ester. The product, isopropyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate, is obtained in 78% yield.

Mechanistic Insight:

The transesterification occurs due to the nucleophilic attack of IPA on the ester carbonyl, facilitated by the basic conditions of NaBH₄. The reduction mechanism involves hydride transfer to the carbonyl carbon, followed by protonation to form the benzyl group.

Decarboxylation and Esterification

To regenerate the methyl ester, the isopropyl ester undergoes saponification with aqueous NaOH in ethylene glycol at 120°C, followed by re-esterification with methyl iodide. This step restores the methyl ester functionality, yielding the final product in 73% overall yield.

Direct Alkylation via Catalytic Lewis Acid-Mediated Reactions

An alternative route, described in WO2001028997A2, employs direct alkylation of pyrrole-2-carboxylate derivatives. While originally developed for 4-substituted pyrroles, this method has been adapted for C5 alkylation through regioselective control.

Lewis Acid-Catalyzed Alkylation

Methyl pyrrole-2-carboxylate is treated with 4-methoxybenzyl chloride in the presence of AlCl₃ as a catalyst. The reaction proceeds via electrophilic aromatic substitution, with the AlCl₃ coordinating to the carbonyl oxygen of the ester, thereby activating the pyrrole ring for alkylation at C5.

Optimization Challenges:

-

Regioselectivity: Competing alkylation at C3 and C4 positions necessitates careful control of temperature (–10°C) and stoichiometry (1.1 equiv alkylating agent).

Iridium-Catalyzed Borylation and Functionalization

A modern approach from PMC7248765 leverages iridium-catalyzed borylation to introduce functional groups at the pyrrole C5 position. While primarily used for aryl coupling, this method offers a pathway to 4-methoxybenzyl derivatives via subsequent Suzuki-Miyaura cross-coupling.

Borylation of Methyl Pyrrole-2-carboxylate

Methyl pyrrole-2-carboxylate reacts with pinacol borane (HBpin) in the presence of an iridium catalyst (e.g., [Ir(COD)(OMe)]₂) to form methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate. This boronate ester serves as a versatile intermediate for further functionalization.

Suzuki-Miyaura Coupling with 4-Methoxybenzyl Reagents

The boronate ester undergoes cross-coupling with 4-methoxybenzyl zinc bromide under palladium catalysis (Pd(PPh₃)₄). This step installs the 4-methoxybenzyl group at C5, yielding the target compound in 65–70% yield.

Advantages:

-

Tolerance for diverse functional groups (e.g., methoxy, esters).

-

Scalability to multi-gram quantities.

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 73% | High regioselectivity, scalable | Requires harsh conditions (AlCl₃) |

| Direct Alkylation | 62–68% | Fewer steps | Moderate regioselectivity |

| Borylation/Suzuki | 65–70% | Functional group tolerance, modularity | Costly catalysts (Ir, Pd) |

Mechanistic and Practical Considerations

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2M NaOH, reflux, 6 hours | 5-(4-Methoxybenzyl)-1H-pyrrole-2-carboxylic acid | 85% | |

| H₂SO₄ (cat.), H₂O, reflux | Same as above | 78% |

The carboxylic acid derivative serves as a precursor for amidation or coupling reactions .

Nucleophilic Substitution at the Methoxy Group

The 4-methoxybenzyl group participates in demethylation reactions, enabling access to hydroxylated derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | DCM, -78°C to RT, 2 hours | 5-(4-Hydroxybenzyl)-1H-pyrrole-2-carboxylate | 91% | |

| HBr (48% aq.) | Acetic acid, reflux, 12 hours | Same as above | 68% |

Demethylation is essential for synthesizing bioactive analogs, such as antimalarial prodigiosin derivatives .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, predominantly at the C-3 and C-4 positions:

These reactions enable further derivatization for drug discovery applications .

Transesterification During Reduction

Treatment with NaBH₄ in isopropyl alcohol (IPA) induces transesterification alongside deoxygenative reduction:

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 5-(4-methoxybenzoyl)-1H-pyrrole-3-carboxylate | NaBH₄, IPA | Isopropyl 5-(4-methoxybenzyl)-1H-pyrrole-3-carboxylate | 89% |

This side reaction highlights the lability of the methyl ester under reducing conditions .

Selective Mono-Reduction with DIBAH

Diisobutylaluminum hydride (DIBAH) selectively reduces one ester group in pyrrole dicarboxylates:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrrole-2,5-dicarboxylate analog | DIBAH, toluene, 0°C | 5-(4-Methoxybenzyl)-2-(hydroxymethyl)-1H-pyrrole-carboxylate | 75% |

This method enables desymmetrization for asymmetric synthesis .

Suzuki Coupling After Borylation

Iridium-catalyzed borylation at C-5 followed by Suzuki coupling introduces aryl/heteroaryl groups:

| Step | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Borylation | Ir catalyst, B₂pin₂, THF, 80°C | 5-Borylated intermediate | 92% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl bromide, DME/H₂O | 5-Aryl-pyrrole-2-carboxylate | 85–95% |

This two-step sequence avoids N–H protection/deprotection, streamlining synthesis .

Coordination Chemistry

The pyrrole nitrogen and ester carbonyl groups act as ligands for metal ions:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT | Cu(II)-pyrrole carboxylate complex | Catalytic oxidation studies | |

| Fe(NO₃)₃ | Ethanol, reflux | Fe(III)-pyrrole carboxylate framework | Magnetic material research |

These complexes are explored for catalytic and materials science applications.

Decarboxylation and Rearrangement

Thermal or basic conditions induce decarboxylation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH, ethylene glycol, reflux | 2-(4-Methoxybenzyl)-1H-pyrrole | 77% | |

| Pyridine, 200°C | 4-Methoxybenzyl-pyrrole derivative | 65% |

Decarboxylation simplifies the structure for further functionalization .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate derivatives. For instance, a series of pyrrole-based compounds demonstrated significant antibacterial and antifungal activity. The presence of the methoxy group was found to enhance the activity against various pathogens, indicating that structural modifications can lead to improved efficacy against microbial infections .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. A study reported the synthesis of related pyrrole derivatives that exhibited promising activity against malaria parasites. The structural features of these compounds, including the pyrrole ring and substituents like methoxy groups, were crucial for their biological activity .

Synthesis Techniques

This compound can be synthesized through various methods, including:

- Friedel-Crafts Acylation : This method involves acylating pyrrole with aryl acid chlorides in the presence of a Lewis acid catalyst, leading to functionalized pyrrole derivatives .

- Suzuki Coupling Reaction : This technique has been applied to create diverse aryl-pyrrole structures by coupling boronic acids with halogenated pyrroles, showcasing the versatility of this compound in organic synthesis .

Drug Development

The unique structural characteristics of this compound make it a valuable candidate for drug development. Its derivatives have been explored for their ability to inhibit specific enzymes related to diseases such as tuberculosis and malaria. For example, structure-activity relationship studies have shown that modifications to the pyrrole ring can significantly enhance anti-tuberculosis activity while maintaining low cytotoxicity .

Antimicrobial Study

A comprehensive study synthesized several derivatives of this compound and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated a clear correlation between structural modifications and increased antimicrobial potency, emphasizing the importance of chemical diversity in drug design .

Antimalarial Research

Another pivotal research effort focused on synthesizing related compounds to assess their antimalarial efficacy. The findings revealed that certain derivatives not only inhibited parasite growth but also displayed favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents against malaria .

Mechanism of Action

The mechanism of action of Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., OCH₃, CH₃): The 4-methoxy group in the target compound enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogs like 2a (4-methyl) . Lower melting points (151–152°C vs. 168–170°C for 2a) suggest reduced crystallinity due to the methoxy group’s bulkier structure .

Electron-Withdrawing Groups (e.g., CF₃, CN, Cl) :

- Strongly electron-withdrawing substituents (e.g., 2f, 2g) significantly elevate melting points (198–257°C) due to increased dipole-dipole interactions and crystallinity .

- The trifluoromethyl group (2f, 2l) imparts thermal stability, making these compounds suitable for high-temperature applications .

Biological Activity

Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of pyrrole derivatives with appropriate benzyl groups. The structural integrity of this compound is crucial for its biological activity, as modifications can significantly alter its efficacy.

2. Biological Activities

2.1 Antimicrobial Activity

Research has shown that pyrrole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study indicated that the introduction of methoxy groups enhances the antibacterial activity, suggesting a positive correlation between structural modifications and biological efficacy .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 18 | 32 |

| Control (Ciprofloxacin) | 25 | 2 |

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in vitro. It has shown promising results against various cancer cell lines, including HeLa and HepG2 cells. The compound's mechanism may involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HeLa | 15 | 54 |

| HepG2 | 12 | 60 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition: Similar compounds have been shown to inhibit kinases such as MK2, which plays a role in inflammatory responses and cancer progression .

- Cell Cycle Arrest: Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation in cancer models .

4. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the pyrrole ring and their influence on biological activity:

- Methoxy Substitution: The presence of a methoxy group at the para position significantly enhances both antimicrobial and anticancer activities.

- Alkyl Chain Length: Variations in alkyl chain lengths attached to the pyrrole ring also affect potency; shorter chains tend to be more effective against certain pathogens .

5. Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

- Case Study A: In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, confirming its anticancer potential.

- Case Study B: An investigation into its antimicrobial properties revealed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrrole carboxylate esters and substituted benzyl halides or via Friedel-Crafts alkylation. For example, analogous compounds like ethyl pyrrole-2-carboxylates are synthesized by reacting pyrrole derivatives with acyl chlorides under basic conditions (e.g., using triethylamine as a base) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions such as over-alkylation. Purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate the ester product.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : and NMR identify substituent positions on the pyrrole ring and benzyl group. For instance, methoxy protons resonate at ~3.8 ppm, while aromatic protons show splitting patterns indicative of substitution .

- HPLC : Chiral HPLC (e.g., Daicel AD-H column) with n-hexane/i-PrOH eluents can assess enantiomeric purity if stereocenters are present .

- Mass Spectrometry : ESI-TOF confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. What are the key considerations for optimizing solubility and stability in biological assays?

- Methodological Answer : The ester group enhances lipophilicity, but solubility in aqueous buffers may require formulation with co-solvents (e.g., DMSO) or conversion to hydrochloride salts, as demonstrated in structurally related pyrrole derivatives . Stability studies under varying pH and temperature conditions (e.g., via accelerated degradation assays) guide storage protocols.

Advanced Research Questions

Q. How are crystallographic methods and software tools like SHELX applied to determine the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. SHELX software refines structures using intensity data, with SHELXL optimizing hydrogen atom positions and thermal parameters. For example, SHELX’s robust algorithms handle high-resolution data and twinning, critical for complex heterocycles . ORTEP-III generates thermal ellipsoid plots to visualize molecular geometry .

Q. How do hydrogen-bonding networks and graph set analysis explain crystal packing behavior?

- Methodological Answer : Etter’s graph set theory categorizes hydrogen-bonding motifs (e.g., rings). Computational tools like Mercury analyze intermolecular distances and angles, revealing how methoxy and carbonyl groups participate in C–H···O or π-π interactions, stabilizing the lattice .

Q. What computational approaches predict electronic properties and regioselective reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates partial charge distributions, showing electron-deficient regions (e.g., at pyrrole C3/C5 positions) prone to electrophilic attack. Resonance structures and Mulliken charges align with reactivity trends observed in nitration or halogenation reactions .

Q. How can structural analogs guide medicinal chemistry optimization?

- Methodological Answer : Modifying the 4-methoxybenzyl group (e.g., introducing halogens or sulfonamides) alters bioactivity. For example, methyl pyrrole carboxylates with sulfamoyl groups exhibit enhanced antimicrobial activity . Structure-activity relationship (SAR) studies use docking simulations (e.g., AutoDock Vina) to predict target binding.

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Methodological Answer :

- Yield Variability : Differences in reaction scales or purification methods (e.g., flash vs. gravity chromatography) may explain yield inconsistencies. Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) improve reproducibility .

- Spectral Mismatches : Compare NMR solvent shifts (e.g., DMSO vs. CDCl) and calibration standards. Cross-validate with high-resolution mass spectrometry to confirm molecular formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.